molecular formula C17H13ClN2O2 B14142704 Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)- CAS No. 111223-84-8

Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)-

Cat. No.: B14142704
CAS No.: 111223-84-8
M. Wt: 312.7 g/mol
InChI Key: ORCVPDFFACHRBR-DHDCSXOGSA-N
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Description

Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)- is a synthetic organic compound belonging to the hydantoin family. Hydantoins are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydantoin derivatives typically involves the condensation of appropriate aldehydes with hydantoin under acidic or basic conditions. For 3-(m-chlorophenyl)-5-(o-methylbenzylidene)-hydantoin, the reaction might involve the use of m-chlorobenzaldehyde and o-methylbenzaldehyde with hydantoin in the presence of a catalyst such as piperidine or acetic acid.

Industrial Production Methods

Industrial production of hydantoin derivatives often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hydantoin derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxo derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or alkylation at specific positions using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation might yield oxo-hydantoins, while reduction could produce amino-hydantoins.

Scientific Research Applications

Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)-, like other hydantoin derivatives, may have applications in:

    Chemistry: As intermediates in organic synthesis.

    Biology: As enzyme inhibitors or substrates in biochemical assays.

    Medicine: Potential therapeutic agents for conditions like epilepsy and arrhythmias.

    Industry: Components in agrochemicals or materials science.

Mechanism of Action

The mechanism of action for hydantoin derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some hydantoins act as sodium channel blockers, affecting neuronal activity and providing anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: A well-known anticonvulsant.

    Ethotoin: Another anticonvulsant with a similar structure.

    Fosphenytoin: A prodrug of phenytoin.

Uniqueness

Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)- may have unique properties due to the presence of m-chlorophenyl and o-methylbenzylidene groups, which could influence its biological activity and chemical reactivity.

Properties

CAS No.

111223-84-8

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C17H13ClN2O2/c1-11-5-2-3-6-12(11)9-15-16(21)20(17(22)19-15)14-8-4-7-13(18)10-14/h2-10H,1H3,(H,19,22)/b15-9-

InChI Key

ORCVPDFFACHRBR-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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